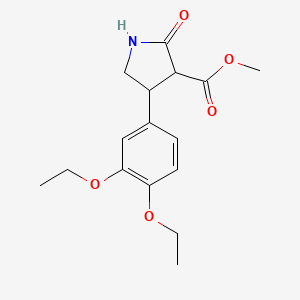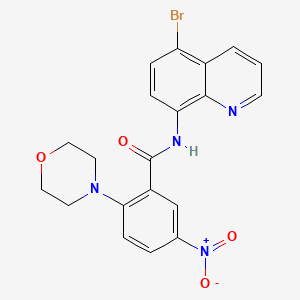![molecular formula C28H29Cl2N3O B4293458 5-{4-[BIS(2-CHLOROETHYL)AMINO]PHENYL}-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE](/img/structure/B4293458.png)
5-{4-[BIS(2-CHLOROETHYL)AMINO]PHENYL}-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE
Descripción general
Descripción
5-{4-[BIS(2-CHLOROETHYL)AMINO]PHENYL}-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[BIS(2-CHLOROETHYL)AMINO]PHENYL}-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE involves several steps, starting with the preparation of the core phenanthrolinone structure. The key steps include:
Formation of the Phenanthrolinone Core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the phenanthrolinone ring system.
Introduction of the Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using suitable alkylating agents.
Attachment of the Bis(2-chloroethyl)amino Group: This step involves the reaction of the phenyl ring with bis(2-chloroethyl)amine under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and phenanthrolinone moieties.
Reduction: Reduction reactions can target the bis(2-chloroethyl)amino group, potentially converting it to a less reactive amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloroethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce secondary amines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an anticancer agent due to the presence of the bis(2-chloroethyl)amino group, which is known for its alkylating properties.
Biological Research: It can be used as a probe to study cellular processes and molecular interactions.
Industrial Applications: The compound’s unique structure may make it useful in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-{4-[BIS(2-CHLOROETHYL)AMINO]PHENYL}-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE likely involves the alkylation of DNA or proteins, leading to the disruption of cellular processes. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, resulting in cross-linking and ultimately cell death. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Comparación Con Compuestos Similares
Similar Compounds
Chlorambucil: Another alkylating agent used in cancer treatment.
Melphalan: Similar in structure and function, used for treating multiple myeloma.
Cyclophosphamide: A widely used chemotherapeutic agent with a similar mechanism of action.
Uniqueness
What sets 5-{4-[BIS(2-CHLOROETHYL)AMINO]PHENYL}-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE apart is its unique phenanthrolinone core, which may confer additional stability and specificity in its interactions with biological targets, potentially leading to improved efficacy and reduced side effects compared to other alkylating agents .
Propiedades
IUPAC Name |
12-[4-[bis(2-chloroethyl)amino]phenyl]-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29Cl2N3O/c1-28(2)16-23-27(24(34)17-28)25(18-5-7-19(8-6-18)33(14-11-29)15-12-30)26-20-4-3-13-31-21(20)9-10-22(26)32-23/h3-10,13,25,32H,11-12,14-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJXYBXVEVLPDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC=C(C=C5)N(CCCl)CCCl)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID](/img/structure/B4293379.png)
![N-{1-[(2,6-DIMETHYLPHENYL)CARBAMOYL]CYCLOPENTYL}-N-(4-METHOXYPHENYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE](/img/structure/B4293387.png)
![4-hydroxy-4,5,5-trimethyl-3-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B4293389.png)
![1,3-DIMETHYL 2-[1-(3,4-DIETHOXYPHENYL)-2-NITROETHYL]PROPANEDIOATE](/img/structure/B4293390.png)
![N-[2-[(2,6-dimethylphenyl)amino]-1-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl]-N-methyl-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B4293394.png)

![5-METHYL-3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE](/img/structure/B4293417.png)
![N-[(2E,5Z)-5-{[3-(4-fluorophenyl)-1-propanoyl-1H-pyrazol-4-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]propanamide](/img/structure/B4293420.png)
![2-{(Z)-1-[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one](/img/structure/B4293438.png)
![2-{(Z)-1-[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione](/img/structure/B4293442.png)
![8-({[4-AMINO-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-1,3-DIMETHYL-7-(PROP-2-EN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B4293452.png)
![ethyl 4-(5-{[1,5-dioxo-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-2(1H)-yliden]methyl}-2-furyl)benzoate](/img/structure/B4293456.png)

![N-[4-(butan-2-yl)phenyl]-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B4293471.png)
